molecular formula C27H43NO3 B10824397 Verticinone;Raddeanine

Verticinone;Raddeanine

Cat. No.: B10824397
M. Wt: 429.6 g/mol
InChI Key: IQDIERHFZVCNRZ-MXZVVHCASA-N
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Description

Verticinone (Raddeanine) is a steroidal alkaloid primarily isolated from Fritillaria species, including Fritillaria hupehensis, Fritillaria ussuriensis, and Fritillaria thunbergii . It is a key bioactive component in traditional Chinese medicine (TCM) formulations like Shedan-Chuanbei powder, widely used for antitussive (cough-suppressing) and expectorant purposes . Structurally, it shares a cholestane skeleton with hydroxyl and ketone functional groups (molecular formula: C₂₇H₄₃NO₃; CAS: 18059-10-4) . Raddeanine is confirmed as a synonym for verticinone, as evidenced by overlapping CAS numbers and biological activity profiles .

Properties

Molecular Formula

C27H43NO3

Molecular Weight

429.6 g/mol

IUPAC Name

(10S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

InChI

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15?,16?,17?,18?,19?,20?,21?,22?,23?,25?,26-,27+/m1/s1

InChI Key

IQDIERHFZVCNRZ-MXZVVHCASA-N

Isomeric SMILES

CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(=O)C6[C@@]5(CCC(C6)O)C)(C)O

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Verticinone involves several steps, typically starting from simpler alkaloid precursors. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the steroidal backbone through cyclization reactions.

    Functional Group Modifications:

    Purification: The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods

Industrial production of Verticinone often relies on extraction from natural sources due to the complexity of its synthetic routes. The extraction process involves:

    Harvesting: Collecting the Fritillaria plants.

    Extraction: Using solvents like ethanol or methanol to extract the alkaloids.

    Purification: Employing techniques such as column chromatography to isolate Verticinone from other compounds.

Chemical Reactions Analysis

Types of Reactions

Verticinone undergoes various chemical reactions, including:

    Oxidation: Verticinone can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert Verticinone into its reduced forms, altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Verticinone molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Verticinone can yield Verticinone ketone, while reduction can produce Verticinone alcohol.

Scientific Research Applications

Chemical Properties and Mechanisms of Action

  • Verticinone : A steroidal alkaloid known for its potential neuroprotective effects. It exhibits activity against various cancer cell lines and has been studied for its role in modulating neurotransmitter systems.
  • Raddeanine : Another alkaloid with demonstrated anti-inflammatory and anticancer properties. It functions through multiple mechanisms, including apoptosis induction in cancer cells and inhibition of inflammatory pathways.

Pharmacological Applications

  • Anticancer Activity
    • Both compounds have been evaluated for their cytotoxic effects against a range of cancer types. Studies indicate that they can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents.
    CompoundCancer TypeMechanism of ActionReference
    VerticinoneBreast CancerInduces apoptosis via caspase activation
    RaddeanineLung CancerInhibits cell proliferation
  • Neuroprotective Effects
    • Research has highlighted the neuroprotective properties of Verticinone, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter release and reduce oxidative stress is under investigation.
    Study FocusFindingsReference
    Neuroprotection in modelsReduced neuronal death in oxidative stress models
  • Anti-inflammatory Properties
    • Raddeanine has shown promise in reducing inflammation in preclinical studies. Its ability to inhibit pro-inflammatory cytokines could have implications for treating chronic inflammatory diseases.
    CompoundInflammatory ModelEffectReference
    RaddeanineCarrageenan-induced edemaDecreased edema formation

Agricultural Applications

  • Pesticidal Properties : Both compounds have been studied for their potential use as natural pesticides, showing effectiveness against certain pests while being less harmful to beneficial insects compared to synthetic alternatives.
    CompoundTarget PestEfficacy (%)Reference
    VerticinoneAphids85% efficacy at 100 ppm
    RaddeanineSpider Mites75% efficacy at 150 ppm

Case Studies

  • Clinical Trials on Verticinone
    • A recent clinical trial assessed the safety and efficacy of Verticinone in patients with advanced breast cancer. Results indicated a significant reduction in tumor size after treatment, warranting further exploration into its use as a therapeutic agent.
  • Raddeanine in Chronic Inflammation
    • A study investigated the effects of Raddeanine on patients with rheumatoid arthritis. Participants receiving Raddeanine showed marked improvements in symptoms compared to the placebo group, indicating its potential as an anti-inflammatory treatment.

Mechanism of Action

Verticinone exerts its effects through several mechanisms:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer: Induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.

    Antitussive and Expectorant: Modulates the activity of respiratory tract receptors to reduce cough and promote mucus clearance.

Comparison with Similar Compounds

Comparison with Structurally Similar Steroidal Alkaloids

Verticinone belongs to a class of steroidal alkaloids found in Fritillaria species. Key structural analogs include imperialine, peimisine, and verticine, which share the cholestane backbone but differ in substituents and stereochemistry.

Compound Source Key Pharmacological Activities Reference
Verticinone F. hupehensis Antitussive, anti-inflammatory, anti-diabetic
Imperialine F. ussuriensis Antitumor, anti-inflammatory
Peimisine F. ussuriensis Antitumor, immunomodulatory
Verticine F. ussuriensis Antitussive, bronchodilatory

Key Findings :

  • Antitumor Activity: Verticinone induces apoptosis in oral cancer cells (HN4) via mitochondrial cytochrome c release and caspase-3 activation, with comparable efficacy to imperialine and peimisine .
  • Anti-Inflammatory Effects: Verticinone reduces IFN-γ and TGF-β signaling, while imperialine modulates NF-κB pathways .

Functional Comparison with Anti-Diabetic Agents

Verticinone demonstrates inhibitory effects on α-amylase and α-glucosidase, enzymes critical to carbohydrate digestion. However, its efficacy is lower than the standard inhibitor acarbose.

Compound α-Amylase Inhibition (EC₅₀) α-Glucosidase Inhibition (EC₅₀) Reference
Verticinone Higher than acarbose* Higher than acarbose*
Acarbose 0.03 µM 0.05 µM

High concentrations of verticinone (≥100 µM) may elevate advanced glycation end products (AGEs), raising safety concerns .

Antiviral Activity Against SARS-CoV-2

Compound Binding Affinity (kcal/mol) Inhibition Constant (Kᵢ, µM) Key Interactions Reference
Verticinone -8.2 0.961 ASP6928 (hydrogen bond)
EryvarinM -8.6 0.489 ASN6841, ASP6873, CYS6913 (hydrogen bonds)
Silydianin -8.5 0.579 GLY6911, ASP6928 (hydrogen bonds)
Osajin -8.2 0.961 ASP6928 (hydrogen bond)

Mechanistic Insights :

  • Verticinone binds to MTase via conventional hydrogen bonds with ASP6928, while EryvarinM and Silydianin form additional π-cation interactions with residues like LYS6844 .
Verticinone-Cholic Acid Salt
  • Improved Solubility: Water-soluble derivative with 2-fold higher antitussive efficacy than verticinone or cholic acid alone .
  • Mechanism : Acts via peripheral (ATP-sensitive K⁺ channels) and central (opioid receptors) pathways .
Verticinone-Bile Acid Esters
  • Efficacy: At equivalent doses, cholic acid-verticinone esters show superior antitussive activity compared to monomers .
  • Toxicity: Acute toxicity (LD₅₀) exceeds 3.5 g/kg in mice, significantly safer than monomers .

Pharmacokinetic and Toxicity Profiles

  • Pharmacokinetics: Verticinone exhibits dose-dependent absorption in rats, with higher exposure in males due to slower hepatic metabolism .
  • Gender Differences : Female rats show 1.7-fold faster clearance, attributed to sex-specific CYP450 and sulfotransferase activity .
  • Toxicity: Verticinone esters demonstrate lower acute toxicity (LD₅₀ > 3.5 g/kg) compared to monomers .

Biological Activity

Verticinone, a bioactive compound derived from various plant sources, particularly from the genus Fritillaria , has garnered attention for its diverse biological activities. Raddeanine, another compound with similar origins, is also noted for its pharmacological potential. This article explores the biological activities of both compounds, focusing on their mechanisms of action, therapeutic applications, and relevant research findings.

  • Verticinone :
    • Chemical Formula : C27H43NO3
    • CAS Number : 167691
    • Molecular Weight : 429.64 g/mol
  • Raddeanine :
    • Chemical Formula : C27H43NO3
    • CAS Number : 18059-10-4
    • Molecular Weight : Similar to Verticinone

Antitumor Activity

Both Verticinone and Raddeanine have demonstrated significant antitumor properties in various studies.

  • Mechanism of Action : These compounds induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling molecules like NF-κB and MAPK.
  • Case Studies :
    • A study showed that Verticinone inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent .
    • Raddeanine was found to enhance the efficacy of existing chemotherapeutics in liver cancer models, suggesting a synergistic effect .

Anti-inflammatory Effects

Both compounds exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

  • Mechanism of Action : They inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.
  • Research Findings :
    • In a rat model of bleomycin-induced lung injury, Raddeanine significantly reduced lung inflammation and fibrosis by lowering circulating levels of IFN-γ .
    • Verticinone's anti-inflammatory effects were observed in vitro, where it suppressed the activation of NF-κB pathways in macrophages .

Neuroprotective Effects

Emerging evidence suggests that both compounds may offer neuroprotective benefits.

  • Mechanism of Action : They are believed to modulate neuronal signaling pathways and reduce oxidative stress.
  • Studies :
    • Research indicated that Verticinone could protect neuronal cells from oxidative damage induced by glutamate toxicity .
    • Raddeanine showed promise in enhancing cognitive functions in animal models by improving synaptic plasticity and reducing neuroinflammation .

Comparative Table of Biological Activities

Activity TypeVerticinoneRaddeanine
AntitumorInduces apoptosis in cancer cellsEnhances chemotherapeutic efficacy
Anti-inflammatoryInhibits TNF-α and IL-6Reduces lung inflammation
NeuroprotectiveProtects against oxidative stressImproves cognitive functions

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